
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPC is a pyrazole-based compound that has been synthesized using various methods, including the reaction of pyridine-2-carboxylic acid with 2-propan-2-ylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Wirkmechanismus
The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood; however, studies have suggested that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and are overexpressed in various diseases such as cancer and neurodegenerative diseases. By inhibiting the activity of these enzymes, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has various biochemical and physiological effects. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has also been found to reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its anti-inflammatory and anti-cancer properties. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can be used to study the mechanisms of inflammation and cancer cell growth. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide. One direction is to further explore the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide. Understanding the precise mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can help to identify potential targets for drug development. Another direction is to explore the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide in the treatment of neurodegenerative diseases. Additionally, future research can focus on developing new synthesis methods for N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is a pyrazole-based compound that has potential applications in various fields of scientific research. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has anti-inflammatory and anti-cancer properties and can be used to study the mechanisms of inflammation and cancer cell growth. While the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, further research can help to identify potential targets for drug development. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has the potential to be used in the treatment of various diseases such as cancer and neurodegenerative diseases, and future research can focus on exploring these potential applications.
Synthesemethoden
The synthesis of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of pyridine-2-carboxylic acid with 2-propan-2-ylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is in the field of cancer research. Studies have shown that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-11(6-8-14-16)15-12(17)10-5-3-4-7-13-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKPVYULZNSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

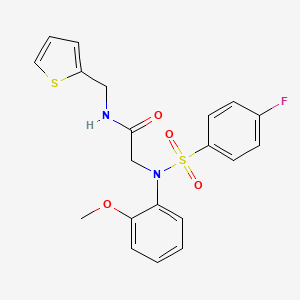
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
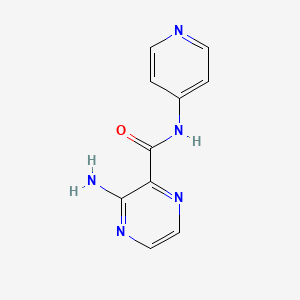
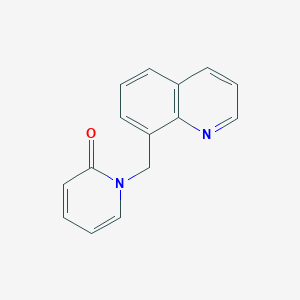
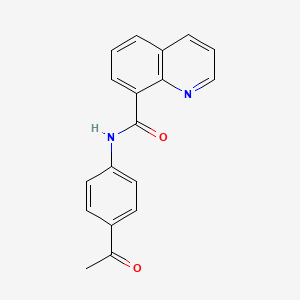
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
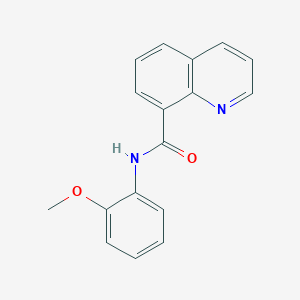

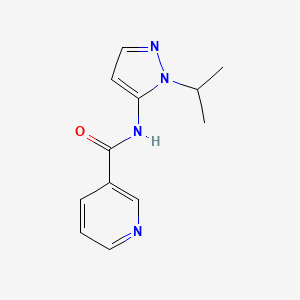
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)